molecular formula C10H12BrNO B1521871 (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol CAS No. 356780-61-5

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No. B1521871
M. Wt: 242.11 g/mol
InChI Key: SXNOASUKXWYZMT-UHFFFAOYSA-N
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Description

“(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 356780-61-5 . It has a molecular weight of 242.12 and its IUPAC name is (7-bromo-1,2,3,4-tetrahydro-3-isoquinolinyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It is insoluble in water .

Scientific Research Applications

Optically Active Isoquinoline Derivatives

Research into optically active tetrahydroisoquinoline derivatives, such as 3-hydroxymethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium bromide methanol hemisolvate, has provided insights into their structural configurations through crystallographic analysis. These studies are crucial for understanding the stereochemistry of isoquinolines, which can influence their biological activity and potential as therapeutic agents (Gzella et al., 2002).

Synthesis of Alkaloids and Indoloisoquinolines

In the synthesis of phthalideisoquinoline and protoberberine alkaloids, as well as indolo[2,1-a]isoquinolines, derivatives similar to 7-bromo-tetrahydroisoquinolin-3-yl methanol play a pivotal role. These compounds serve as intermediates in complex synthetic routes involving palladium(0)-catalyzed carbonylation, showcasing their importance in the creation of natural product-like compounds with potential pharmacological activities (Orito et al., 1999).

Functionalized Furan-2-one Sequences

The exploration of tetrahydroindole derivatives for synthesizing functionalized furan-2-one sequences illustrates the versatility of tetrahydroisoquinoline structures in organic synthesis. These studies contribute to the development of novel organic compounds with unique structural motifs, which could find applications in materials science or as novel pharmacophores (Sobenina et al., 2011).

Methylnaltrexone Bromide Methanol Monosolvate

Research into the crystal structure of methylnaltrexone bromide methanol monosolvate, which shares structural similarities with the tetrahydroisoquinoline derivatives, aids in the understanding of drug-receptor interactions and the design of opioid receptor antagonists. This has implications for developing treatments for opioid-induced side effects without crossing the blood-brain barrier (Li et al., 2012).

Brominated Tetrahydroisoquinolines from Red Algae

The isolation of brominated tetrahydroisoquinoline derivatives from the red alga Rhodomela confervoides underscores the role of natural products in drug discovery. These compounds, with their unique bromination patterns, could serve as lead structures for the development of new drugs with antimicrobial or anticancer properties (Ma et al., 2007).

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The hazard statements include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOASUKXWYZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 g, 3.7 mmol) in tetrahydrofuran (20 mL) was added 1.0 M of lithium tetrahydroaluminate in tetrahydrofuran (7.40 mL, 7.40 mmol, Aldrich Cat. No. 212776) dropwise at 0° C. The solution was stirred at 0° C. for 2 h. Water (0.3 mL), 15% NaOH aqueous solution (0.3 mL) and water (1.0 mL) were added dropwise in sequence to the reaction solution. The suspension was filtered through a pad of celite, and washed with ether. The filtrate was concentrated to afford the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=242.2.
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1 g
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20 mL
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0.3 mL
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0.3 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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